4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[[4-(4-fluorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O2S2/c1-15-29-31-23(37-15)28-21(34)14-36-24-32-30-20(33(24)19-11-9-18(26)10-12-19)13-27-22(35)16-5-7-17(8-6-16)25(2,3)4/h5-12H,13-14H2,1-4H3,(H,27,35)(H,28,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZOJNNFJVJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: Condensation reactions can occur, forming larger molecules by combining smaller ones, often with the elimination of a small molecule like water.
Scientific Research Applications
4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Compared to other similar compounds, 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- 4-tert-butyl-N-(2-trifluoromethyl-phenyl)-benzamide
- 4-tert-butyl-N-(3-(trifluoromethyl)phenyl)benzamide
- 4-tert-butyl-N-(2-ethylphenyl)benzamide
These compounds share some structural similarities but differ in their specific functional groups and resulting properties, making each one unique in its applications and effects.
Biological Activity
The compound 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (CAS Number: 393870-73-0) is a complex chemical structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects based on diverse research findings.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 539.65 g/mol. The structure includes several functional groups that contribute to its biological activity:
- Thiadiazole ring : Known for various biological activities including antimicrobial and anticancer properties.
- Triazole moiety : Often associated with antifungal and antibacterial effects.
- Fluorophenyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial activities. The presence of halogens, such as fluorine in the phenyl group, has been shown to enhance antibacterial effects against Gram-positive bacteria and antifungal activity against species like Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Activity (MIC μg/mL) | Reference |
|---|---|---|---|
| Thiadiazole Derivative | Pseudomonas aeruginosa | 32–42 | |
| Fluorinated Thiadiazole | Candida albicans | 24–26 |
Cytotoxicity Studies
In vitro studies have demonstrated that compounds with similar structures to 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds featuring the thiadiazole ring have shown cytostatic properties in certain assays .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes critical for fungal cell wall synthesis.
- Interference with DNA Synthesis : Some derivatives affect nucleic acid synthesis pathways, particularly in bacterial cells.
Case Studies
A study evaluating a series of thiadiazole derivatives found that modifications at the phenyl ring significantly influenced both antimicrobial and cytotoxic activities. The introduction of various substituents led to improved efficacy against resistant strains of bacteria .
Q & A
Q. What key functional groups define this compound, and how do they influence its reactivity and bioactivity?
The compound features a triazole-thiadiazole hybrid core, a fluorophenyl group, a sulfanyl linker, and a benzamide moiety. The triazole ring (common in antifungal agents) may inhibit cytochrome P450 enzymes, while the thiadiazole moiety contributes to DNA intercalation or enzyme binding. The sulfanyl group enhances solubility and mediates redox interactions. Together, these groups enable broad reactivity in nucleophilic substitutions and hydrogen bonding, critical for biological activity .
Q. What are the common synthetic routes for this compound, and what challenges arise during its preparation?
Synthesis involves multi-step reactions:
- Step 1: Formation of the thiadiazole ring via cyclization under NaH/DMF at 0°C.
- Step 2: Sulfanyl linkage using Et₃N in THF under reflux.
- Step 3: Benzamide coupling via DCC/DMAP in CH₂Cl₂. Challenges include oxidation of the sulfanyl group (mitigated by inert atmospheres) and low yields in triazole functionalization. Purification requires column chromatography and HPLC (>95% purity) .
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thiadiazole cyclization | NaH, DMF, 0°C → RT | 65 |
| 2 | Sulfanyl coupling | Et₃N, THF, reflux | 72 |
| 3 | Benzamide conjugation | DCC, DMAP, CH₂Cl₂ | 58 |
Q. Which analytical techniques are essential for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., triazole H at δ 8.2–8.5 ppm) and confirms regiochemistry.
- HPLC-MS: Monitors purity and verifies molecular ion peaks ([M+H]⁺ ≈ 595.6).
- FT-IR: Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) groups.
- X-ray crystallography: Resolves spatial arrangement of the triazole-thiadiazole core .
Q. What in vitro assays are recommended for initial biological screening?
- Antifungal: Minimum Inhibitory Concentration (MIC) against Candida albicans (CLSI M27 protocol).
- Anticancer: MTT assay on HeLa or MCF-7 cells (IC₅₀ < 10 µM suggests potency).
- Enzyme inhibition: Fluorescence-based CYP51 activity assay (triazole-dependent targeting) .
Q. How do structural modifications to the thiadiazole ring alter bioactivity?
Substituting the 5-methyl group on the thiadiazole with electronegative groups (e.g., Cl, F) increases DNA binding affinity. Conversely, bulkier substituents (e.g., tert-butyl) enhance metabolic stability but reduce solubility. See [Table 1, [4]] for analog comparisons .
Advanced Research Questions
Q. How can density functional theory (DFT) predict binding modes to fungal CYP51?
- Step 1: Model CYP51 using homology (e.g., C. albicans template, PDB: 5TZ1).
- Step 2: Perform docking (AutoDock Vina) to identify key interactions (e.g., triazole N4 with heme iron).
- Step 3: Validate with MD simulations (AMBER) to assess binding stability (RMSD < 2.0 Å). Prior studies on triazole derivatives highlight π-π stacking between benzamide and Phe228 .
Q. What strategies resolve discrepancies in reported IC₅₀ values across cell lines?
- Standardization: Use NCI-60 panel protocols for consistent dosing.
- Purity verification: Ensure >98% purity via HPLC to exclude impurities.
- Target engagement: Perform thermal shift assays (ΔTₘ > 2°C indicates binding). Structural analogs show IC₅₀ variance due to fluorophenyl orientation (see [Table 1, [4]]) .
Q. How can synthetic yield be optimized for the sulfanyl coupling step?
- Catalyst screening: Pd(OAc)₂ increases cross-coupling efficiency (yield ↑ 15%).
- Solvent effects: Switch from THF to DMF improves solubility of intermediates.
- Temperature control: Gradual heating (0°C → 60°C) reduces side-product formation. Yields >80% are achievable with 1.2 eq. of Et₃N and 24-hour reaction times .
Q. What role do substituents play in pharmacokinetic properties?
- 4-Fluorophenyl: Enhances blood-brain barrier penetration (logP ≈ 3.2).
- tert-Butyl benzamide: Reduces CYP3A4 metabolism (t₁/₂ ↑ 2-fold).
- Sulfanyl linker: Increases plasma protein binding (∼90%), limiting free concentration. MDCK cell assays predict moderate oral bioavailability (F ≈ 40%) .
Q. How can synergistic effects with existing antifungal drugs be quantified?
- Checkerboard assay: Calculate Fractional Inhibitory Concentration Index (FICI ≤ 0.5 = synergy).
- Mechanistic studies: Use RT-qPCR to assess upregulated efflux pumps (e.g., CDR1).
Synergy with fluconazole is observed at 0.25× MIC due to dual CYP51 inhibition .
Methodological Notes
- Contradiction Analysis: Conflicting bioactivity data may arise from cell line heterogeneity or assay protocols. Cross-validation with orthogonal methods (e.g., SPR for binding kinetics) is critical .
- Advanced Characterization: Use 2D NMR (COSY, NOESY) to resolve triazole regiochemistry and avoid misassignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
